3-(4-Bromophenyl)-1,2,5-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-1,2,5-oxadiazole is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also interact with various biological targets.
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topological states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of the compound .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Related compounds have been shown to exhibit cytotoxic activity against various cell lines . This suggests that this compound may also have cytotoxic effects.
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzohydrazide with nitrous acid, leading to the formation of the oxadiazole ring. The reaction conditions often require an acidic medium and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes where the reactants are combined in reactors under optimized conditions. The use of catalysts and solvents can enhance the efficiency and yield of the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often require palladium catalysts and boronic acids or esters as coupling partners.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 3-(4-aminophenyl)-1,2,5-oxadiazole derivative.
Scientific Research Applications
3-(4-Bromophenyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of liquid crystalline materials and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different functional groups.
Phenoxyacetamide Derivatives: These compounds share some structural similarities and are also used in medicinal chemistry.
Uniqueness
3-(4-Bromophenyl)-1,2,5-oxadiazole is unique due to its specific ring structure and the presence of a bromine atom, which allows for versatile chemical modifications. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXUXLODBRRZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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